molecular formula C10H17NO B2744063 1-Amino-adamantan-2-ol CAS No. 73228-19-0

1-Amino-adamantan-2-ol

Cat. No.: B2744063
CAS No.: 73228-19-0
M. Wt: 167.252
InChI Key: KAUMSDCJVYEECC-UHFFFAOYSA-N
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Description

1-Amino-adamantan-2-ol is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to the adamantane framework, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-adamantan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-adamantan-2-ol using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1-adamantanone with hydroxylamine to form 1-amino-adamantan-2-one, followed by reduction with sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yields and purity. The choice of solvents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-adamantan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 1-Keto-adamantan-2-ol or 1-carboxy-adamantan-2-ol.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

1-Amino-adamantan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its antiviral and neuroprotective properties, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of high-performance materials and as a precursor for various functionalized adamantane derivatives.

Comparison with Similar Compounds

    1-Hydroxy-adamantane: Lacks the amino group, making it less versatile in certain chemical reactions.

    1-Amino-adamantane: Lacks the hydroxyl group, limiting its reactivity in oxidation reactions.

    2-Amino-adamantane: Similar structure but different position of the amino group, affecting its chemical behavior.

Uniqueness: 1-Amino-adamantan-2-ol’s combination of amino and hydroxyl groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in the synthesis of multifunctional compounds and in applications requiring specific molecular interactions.

Properties

IUPAC Name

1-aminoadamantan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-10-4-6-1-7(5-10)3-8(2-6)9(10)12/h6-9,12H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMSDCJVYEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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